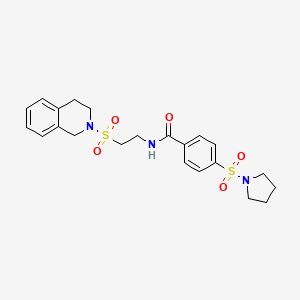
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound featuring multiple functional groups. Its intricate structure allows it to participate in a variety of chemical reactions and makes it a candidate for diverse scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: This compound can be synthesized from commercially available precursors like 3,4-dihydroisoquinoline and 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride.
Reactions:
Step 1: The synthesis begins with the nucleophilic substitution of 3,4-dihydroisoquinoline with sulfonyl chloride under basic conditions to yield the sulfonamide intermediate.
Step 2: The intermediate then undergoes further nucleophilic attack by ethylamine, forming the ethyl-sulfonyl derivative.
Step 3: This product is then reacted with 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride to produce the final compound.
Industrial Production Methods
In an industrial setting, the process would involve large-scale reactors and optimized conditions to maximize yield and purity. Techniques like continuous flow chemistry might be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation at the dihydroisoquinoline ring, leading to the formation of an aromatic isoquinoline derivative.
Reduction: Reduction can convert the sulfonyl groups to sulfides.
Substitution: Nucleophilic substitution at the benzamide position is possible, allowing for modification of the compound.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction Reagents: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution Reagents: Various nucleophiles such as amines, thiols, and alcohols.
Major Products
Oxidation yields aromatic isoquinoline derivatives.
Reduction forms corresponding sulfides.
Substitution results in various benzamide derivatives.
Scientific Research Applications
Chemistry
The compound is studied for its role as an intermediate in organic synthesis due to its multiple functional groups.
Biology
Potential for biochemical applications, such as enzyme inhibition or receptor binding studies.
Medicine
Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Could be used as a precursor for specialty chemicals or as a functional material in the development of new polymers.
Mechanism of Action
The compound's effects are mediated through its interaction with various molecular targets:
Enzyme Inhibition: The sulfonyl groups can interact with the active sites of certain enzymes, leading to inhibition.
Receptor Binding: The compound can bind to specific receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-(Methylthio)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide: Similar structure but with a methylthio group instead of the dihydroisoquinoline moiety.
N-(2-(3,4-Dihydroxyphenyl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide: Featuring a catechol group instead of the dihydroisoquinoline moiety.
Uniqueness
The combination of dihydroisoquinoline and pyrrolidin-1-ylsulfonyl groups in N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide provides unique electronic and steric properties, making it distinct from other similar compounds.
That should give a solid foundation for understanding this multifaceted compound. Need any more details?
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S2/c26-22(19-7-9-21(10-8-19)32(29,30)24-13-3-4-14-24)23-12-16-31(27,28)25-15-11-18-5-1-2-6-20(18)17-25/h1-2,5-10H,3-4,11-17H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGKEGFDSZVGTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCS(=O)(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














